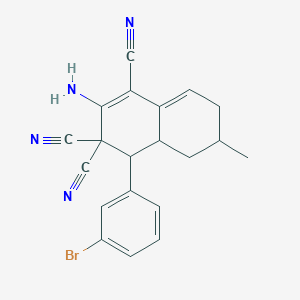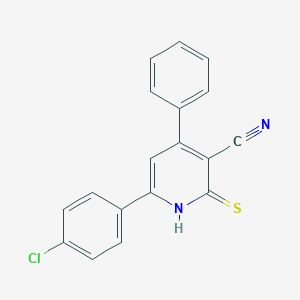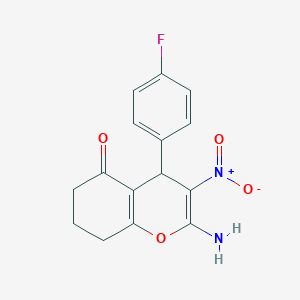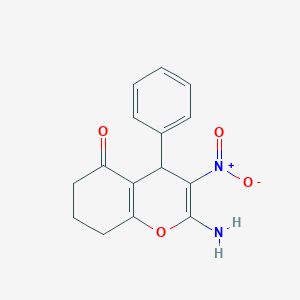![molecular formula C26H18N4O5S B343600 METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE](/img/structure/B343600.png)
METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{5-amino-6,8-dicyano-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-7-yl}benzoate is a complex organic compound featuring a thiazolopyridine core
Preparation Methods
The synthesis of METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazolopyridine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolopyridine intermediate with a benzaldehyde derivative.
Functional group modifications:
Chemical Reactions Analysis
Methyl 4-{5-amino-6,8-dicyano-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-7-yl}benzoate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the reduction of the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Methyl 4-{5-amino-6,8-dicyano-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-7-yl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE is not well-documented. its potential biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The compound’s structure allows it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar compounds to METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE include other thiazolopyridine derivatives and compounds with similar functional groups. These compounds share some structural features but differ in their specific substituents and overall reactivity. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Similar compounds include:
Thiazolopyridine derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Cyano and ester-containing compounds: Compounds with similar functional groups but different overall structures.
Properties
Molecular Formula |
C26H18N4O5S |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[5-amino-6,8-dicyano-7-(4-methoxycarbonylphenyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C26H18N4O5S/c1-34-25(32)16-5-3-14(4-6-16)11-20-23(31)30-22(29)18(12-27)21(19(13-28)24(30)36-20)15-7-9-17(10-8-15)26(33)35-2/h3-11,21H,29H2,1-2H3/b20-11- |
InChI Key |
CDNCBBZPUJPFLJ-JAIQZWGSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)C(=O)OC)C#N)N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)C(=O)OC)C#N)N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)C(=O)OC)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B343518.png)
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B343519.png)
![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B343524.png)
![N-(1-adamantyl)-3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B343525.png)
![3-amino-4-(4-fluorophenyl)-6-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B343526.png)
![2-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343532.png)
![1-(4-fluorobenzoyl)-2-(3-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343533.png)
![1-(4-fluorobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343534.png)
methanone](/img/structure/B343539.png)

![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B343548.png)


